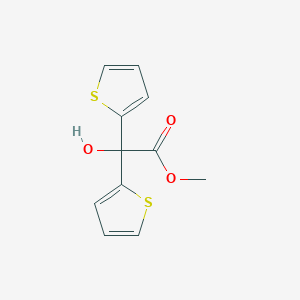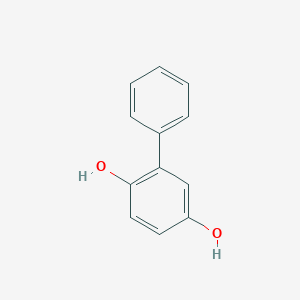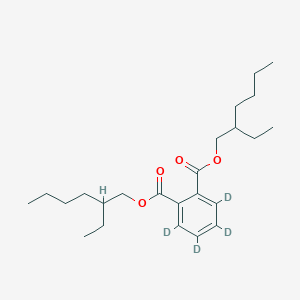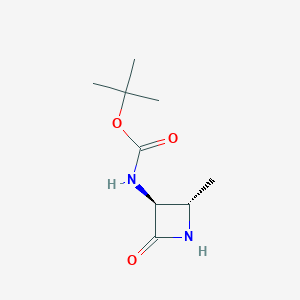
tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate
説明
The compound tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate is a synthetic molecule that is likely to be an intermediate in the synthesis of complex organic compounds. While the provided papers do not directly discuss this specific compound, they do provide insight into related carbamate compounds and their synthesis. For instance, the synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, is detailed, which shares the tert-butyl carbamate moiety .
Synthesis Analysis
The synthesis of related tert-butyl carbamate compounds involves multiple steps, starting from basic amino acids such as L-Serine. The process includes esterification, protection of functional groups (Bn, Boc, TBS), reduction, and the Corey-Fuchs reaction to build the carbon skeleton of the molecule . The tert-butanesulfinyl group, as mentioned in another study, is used to activate imines for the addition of nucleophiles and can be cleaved after nucleophilic addition, which could be a relevant step in the synthesis of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates typically includes a tert-butyl group attached to a nitrogen atom of the carbamate. The specific stereochemistry, as indicated by the (2S,3S) configuration, suggests that the compound has chiral centers, which are crucial for its potential biological activity and synthesis. The presence of a 4-oxoazetidin-3-yl group indicates a four-membered azetidine ring, which is known for its strained ring system and reactivity .
Chemical Reactions Analysis
Tert-butyl carbamates are versatile intermediates that can undergo various chemical reactions. The tert-butyl group can provide steric bulk and protect the nitrogen during synthetic transformations. The oxoazetidine ring could potentially undergo ring-opening reactions or participate in nucleophilic additions due to the ring strain and the presence of a carbonyl group .
Physical and Chemical Properties Analysis
While the physical and chemical properties of tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate are not directly reported in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The tert-butyl group would render the compound relatively non-polar, affecting its solubility in various solvents. The chiral centers would also influence its optical properties, such as specific rotation, which are important in the context of asymmetric synthesis .
科学的研究の応用
Environmental Impact and Decomposition
The decomposition of Methyl tert-butyl ether (MTBE), a related compound to tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, has been extensively studied due to its extensive use as an oxygenate and octane enhancer in gasoline. Research has shown the feasibility of using radio frequency (RF) plasma reactors for the efficient decomposition of MTBE, converting it into less harmful substances like CH4, C2H4, and C2H2. This technology presents a novel method for mitigating the environmental impact of MTBE, suggesting potential applications for related compounds (Hsieh et al., 2011).
Environmental Behavior and Fate
Studies on the environmental behavior and fate of MTBE, which shares chemical properties with tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, indicate that MTBE can dissolve in large amounts when it comes into contact with water, showing low sorption to subsurface solids. This characteristic suggests that similar compounds may also exhibit high mobility and low natural degradation potential in subsurface environments, potentially impacting groundwater quality (Squillace et al., 1997).
Biodegradation and Remediation
The microbial degradation of MTBE, and by extension possibly related compounds like tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate, has been thoroughly reviewed. Aerobic and anaerobic conditions both allow for the biodegradation of MTBE, albeit with varying efficiencies and by different pathways. This research underscores the potential for bioremediation strategies in addressing contamination by similar compounds, highlighting the need for further investigation into specific microbial processes and conditions that favor degradation (Schmidt et al., 2004).
Adsorption for Removal from Environments
Adsorption techniques for removing MTBE from water have been studied, indicating a promising approach for mitigating pollution by similar compounds. Various adsorbents, including granular activated carbon, minerals, resins, and composites, have demonstrated effectiveness in eliminating MTBE from aqueous solutions. Understanding the adsorption mechanisms and optimizing conditions for these adsorbents could provide valuable insights into the removal of related chemicals from environmental matrices (Vakili et al., 2017).
Safety And Hazards
特性
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-5-6(7(12)10-5)11-8(13)14-9(2,3)4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTSKETWEBYEHL-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](C(=O)N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522797 | |
| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((2S,3S)-2-methyl-4-oxoazetidin-3-yl)carbamate | |
CAS RN |
80582-03-2 | |
| Record name | tert-Butyl [(2S,3S)-2-methyl-4-oxoazetidin-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00522797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[(3-Chloropropyl)amino]-1,3-dimethyluracil](/img/structure/B131462.png)
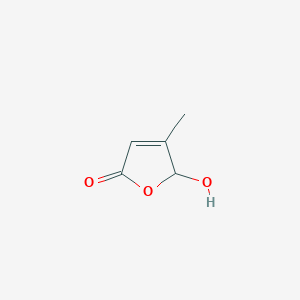

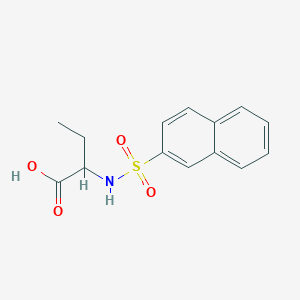

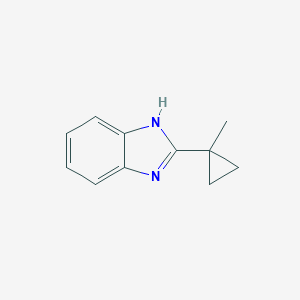


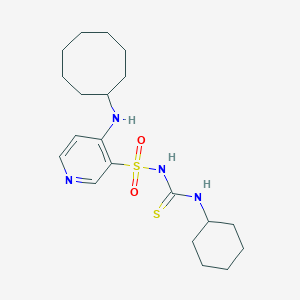
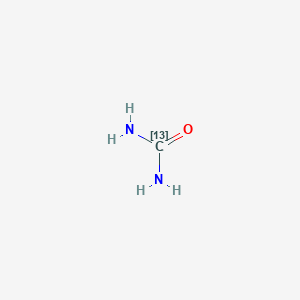
![Imidazo[1,2-b]pyridazine](/img/structure/B131497.png)
